
magnesium;2-ethynyl-1,3,5-trimethylbenzene;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium;2-ethynyl-1,3,5-trimethylbenzene;bromide is a compound that combines magnesium, 2-ethynyl-1,3,5-trimethylbenzene, and bromide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;2-ethynyl-1,3,5-trimethylbenzene;bromide typically involves the reaction of 2-ethynyl-1,3,5-trimethylbenzene with a magnesium source in the presence of a bromide ion. One common method is the Grignard reaction, where 2-ethynyl-1,3,5-trimethylbenzene is reacted with magnesium in an anhydrous ether solvent to form the Grignard reagent. This reagent is then treated with a bromide source to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions under controlled conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) or diethyl ether, with careful control of temperature and reaction time to optimize the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
Magnesium;2-ethynyl-1,3,5-trimethylbenzene;bromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form alkanes or other reduced products.
Substitution: The bromide ion can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction may produce alkanes. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
Magnesium;2-ethynyl-1,3,5-trimethylbenzene;bromide has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Materials Science: The compound can be used in the preparation of advanced materials with specific properties.
Pharmaceuticals: It may be used in the synthesis of pharmaceutical intermediates and active ingredients
Mechanism of Action
The mechanism of action of magnesium;2-ethynyl-1,3,5-trimethylbenzene;bromide involves the interaction of the magnesium center with various substrates. The magnesium atom can coordinate with electron-rich sites on the substrate, facilitating reactions such as nucleophilic addition or substitution. The bromide ion can act as a leaving group in substitution reactions, allowing for the formation of new bonds .
Comparison with Similar Compounds
Similar Compounds
2-Ethynyl-1,3,5-trimethylbenzene: This compound is similar but lacks the magnesium and bromide components.
Magnesium bromide: This compound contains magnesium and bromide but lacks the 2-ethynyl-1,3,5-trimethylbenzene moiety
Uniqueness
Magnesium;2-ethynyl-1,3,5-trimethylbenzene;bromide is unique due to the combination of its components, which imparts specific reactivity and properties not found in the individual components alone. This makes it a valuable reagent in various chemical transformations and applications .
Properties
CAS No. |
63124-65-2 |
|---|---|
Molecular Formula |
C11H11BrMg |
Molecular Weight |
247.41 g/mol |
IUPAC Name |
magnesium;2-ethynyl-1,3,5-trimethylbenzene;bromide |
InChI |
InChI=1S/C11H11.BrH.Mg/c1-5-11-9(3)6-8(2)7-10(11)4;;/h6-7H,2-4H3;1H;/q-1;;+2/p-1 |
InChI Key |
WURIHFCZBGQSMC-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C#[C-])C.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


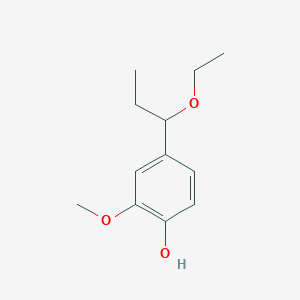
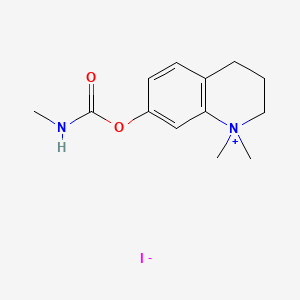

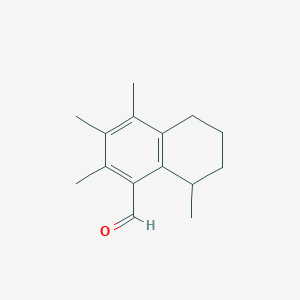

![2,2'-[Pyridine-2,6-diylbis(carbonylazanediyl)]dibenzoic acid](/img/structure/B14510469.png)
![3-[(5-Iodofuran-2-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B14510473.png)
![2-Naphthalenol, 1-[bis[[4-(4-methoxyphenyl)-2-thiazolyl]amino]methyl]-](/img/structure/B14510489.png)
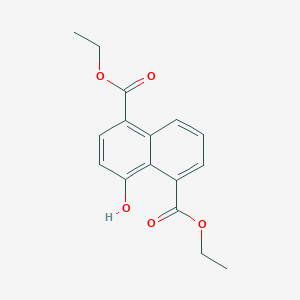

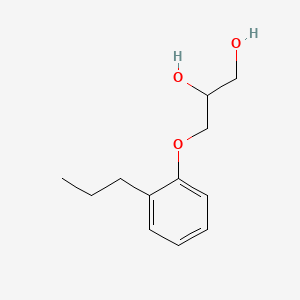
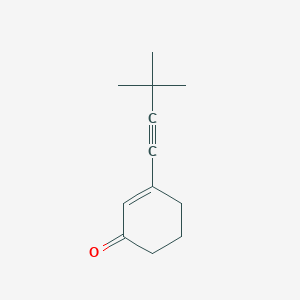
![2-Chloro-N-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}acetamide](/img/structure/B14510504.png)
![1-[(Cyanocarbonyl)amino]-4-(4-isocyanatocyclohexyl)benzene](/img/structure/B14510510.png)
